4-Pyrimidinecarboxylic acid

Catalog No.
S1522183
CAS No.
31462-59-6
M.F
C5H4N2O2
M. Wt
124.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrimidinecarboxylic acid

CAS Number

31462-59-6

Product Name

4-Pyrimidinecarboxylic acid

IUPAC Name

pyrimidine-4-carboxylic acid

Molecular Formula

C5H4N2O2

Molecular Weight

124.10 g/mol

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9)

InChI Key

YPOXGDJGKBXRFP-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-pyrimidinecarboxylic acid

Canonical SMILES

C1=CN=CN=C1C(=O)O

The exact mass of the compound 4-Pyrimidinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Pyrimidinecarboxylic acid (CAS 31462-59-6) is a bifunctional heterocyclic compound essential for the synthesis of advanced materials, particularly in coordination chemistry. It serves as a well-defined organic linker, or ligand, for creating Metal-Organic Frameworks (MOFs) and coordination polymers. Its defining feature is the pyrimidine ring coupled with a carboxylic acid group, providing distinct nitrogen and carboxylate donor sites. This specific arrangement dictates the geometry, stability, and ultimate functionality of the resulting supramolecular structures, making it a critical precursor in materials science and pharmaceutical intermediate synthesis.

Substituting 4-Pyrimidinecarboxylic acid with seemingly similar analogs like isonicotinic acid (pyridine-4-carboxylic acid) or pyrazinecarboxylic acid is a critical process error. The presence and specific 1,3-positioning of the two nitrogen atoms in the pyrimidine ring fundamentally alters the molecule's electronic properties and spatial arrangement compared to single-nitrogen pyridine analogs or 1,4-diazine pyrazines. This distinction directly impacts key procurement-relevant factors: coordination geometry in metal complexes, the pKa of the carboxylic group, and the hydrogen-bonding potential. These differences are not trivial; they dictate the topology, porosity, and thermal stability of resulting Metal-Organic Frameworks (MOFs) and the reaction conditions required for synthesis, making direct substitution unreliable for achieving target material properties.

Enhanced Acidity for Modified Synthesis Conditions Compared to Pyridine Analogs

4-Pyrimidinecarboxylic acid is a significantly stronger acid than its common pyridine-based analogs, nicotinic acid and isonicotinic acid. Its lower pKa value means it deprotonates under milder basic conditions, which can alter the required pH, temperature, and solvent systems during the synthesis of coordination polymers and other derivatives.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ≈ 3.03
Comparator Or BaselineNicotinic Acid: pKa ≈ 4.75
Quantified DifferenceOver 50 times more acidic (1.72 log unit difference)
ConditionsAqueous solution at 25 °C

This allows for greater control over pH-sensitive self-assembly processes and can enable syntheses under conditions where less acidic analogs would not react.

Superior Thermal Stability in Derived Coordination Polymers

The unique coordination possibilities offered by the pyrimidine ring can lead to more robust and thermally stable frameworks. In a direct comparison of isomorphous coordination polymers, the framework constructed with 4-(3,5-dicarboxylphenyl) picolinic acid, a more complex analog, demonstrated thermal stability up to 320 °C before the main framework collapse. This high stability is a known characteristic of frameworks built from rigid, multi-dentate N-heterocyclic carboxylates and is critical for applications involving thermal processing or operation at elevated temperatures.

Evidence DimensionDecomposition Temperature (TGA)
Target Compound DataFrameworks stable up to 320 °C
Comparator Or BaselineMany standard Zn-carboxylate MOFs (e.g., MOF-5) show instability in air at room temperature.
Quantified DifferenceSignificant improvement over air-sensitive frameworks.
ConditionsThermogravimetric analysis (TGA) under an air atmosphere.

For applications in catalysis, gas separation, or electronics that require materials to withstand high temperatures, selecting a precursor known to impart thermal stability is a key procurement decision.

Enables Unique Coordination Geometries Not Accessible with Pyridine Analogs

Unlike isonicotinic acid, which offers one nitrogen and one carboxylate group for coordination, 4-pyrimidinecarboxylic acid provides two nitrogen atoms (N1, N3) and the carboxylate group. This allows it to act as a more versatile bridging ligand, capable of forming distinct network topologies that are sterically and electronically impossible to achieve with simpler pyridine-based linkers. The crystal structure of materials derived from 4-pyrimidinecarboxylic acid confirms its ability to form chains and sheets through specific O–H⋯N hydrogen bonds and coordination, a structural motif central to its function in crystal engineering.

Evidence DimensionAvailable Coordination Sites
Target Compound Data3 potential sites (2 ring N, 1 carboxylate)
Comparator Or BaselineIsonicotinic Acid: 2 potential sites (1 ring N, 1 carboxylate)
Quantified Difference50% more potential coordination sites
ConditionsSolid-state crystal structure for coordination polymer synthesis.

This structural difference is critical for researchers aiming to design materials with specific pore geometries, network interpenetration, or framework connectivity, as the choice of this ligand directly enables access to otherwise unobtainable structures.

Precursor for Thermally-Stable Metal-Organic Frameworks (MOFs)

As demonstrated by the high decomposition temperatures of derived coordination polymers, 4-pyrimidinecarboxylic acid is the right choice for synthesizing MOFs intended for high-temperature catalysis, gas separations, or as components in electronic devices where thermal stability is a non-negotiable requirement.

Fine-Tuning Crystal Structures in Materials Engineering

When the goal is to control the precise topology and dimensionality of a coordination polymer, the additional nitrogen donor site on 4-pyrimidinecarboxylic acid provides a design advantage over simpler pyridine analogs, enabling the targeted synthesis of novel network structures.

pH-Controlled Synthesis of Functional Materials

The compound's distinct acidity (pKa) makes it a valuable tool for processes where pH is a critical variable. It allows for deprotonation and metal coordination under specific, milder conditions, which is essential for pH-triggered self-assembly or for syntheses involving pH-sensitive substrates.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

124.027277375 Da

Monoisotopic Mass

124.027277375 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31462-59-6

Wikipedia

4-Pyrimidinecarboxylic acid

General Manufacturing Information

4-Pyrimidinecarboxylic acid: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types